Perfluoro-3,6,9-trioxatridecanoic acid
Description
Three-Dimensional Conformational Studies via Computational Modeling
Three-dimensional conformational analysis of perfluoro-3,6,9-trioxatridecanoic acid reveals a flexible molecular structure due to the presence of ether oxygen atoms at positions 3, 6, and 9 along the carbon chain. These ether linkages introduce rotational freedom and influence the overall molecular geometry.
Computational modeling indicates that the molecule adopts conformations that minimize steric hindrance among the bulky perfluoroalkyl groups while maintaining intramolecular interactions between the carboxylic acid moiety and adjacent ether oxygens. The perfluorobutoxy substituents contribute to a highly fluorinated environment, promoting a compact and somewhat folded conformation in three-dimensional space.
The 3D conformer data, accessible from chemical databases, supports the presence of a highly electronegative surface with potential amphiphilic character due to the polar carboxylic acid group and the hydrophobic perfluoroalkyl ether backbone.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR):
Due to the extensive fluorination, $$^{19}$$F NMR spectroscopy is particularly informative. The spectrum typically shows multiple fluorine environments corresponding to the difluoroacetic acid terminus, tetrafluoroethoxy units, and nonafluorobutoxy substituents. The chemical shifts and coupling constants reflect the electronic environment around fluorines and the presence of ether oxygens.
$$^{1}$$H NMR signals are minimal due to the single hydrogen atom present, usually associated with the acidic proton of the carboxyl group, which may appear as a broad singlet due to exchange phenomena.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Characteristic absorption bands include strong carbonyl stretching vibrations near 1700 cm$$^{-1}$$ attributed to the carboxylic acid group. Ether C–O–C stretches appear in the 1100–1300 cm$$^{-1}$$ region. The presence of C–F bonds gives rise to multiple absorptions between 1000 and 1400 cm$$^{-1}$$.
Mass Spectrometry (MS):
Mass spectra exhibit a molecular ion peak consistent with the molecular weight of 562.08 g/mol. Fragmentation patterns typically involve cleavage at ether linkages and loss of fluorinated alkyl groups, providing structural information on the perfluoroalkyl ether backbone and terminal acid functionality.
These spectroscopic techniques collectively confirm the molecular structure and purity of this compound.
Comparative Analysis with Related Perfluoroalkyl Ether Carboxylic Acids
This compound is structurally related to other perfluoroalkyl ether carboxylic acids such as perfluoro-3,6,9-trioxadecanoic acid (molecular formula $$ \text{C}7 \text{H} \text{F}{13} \text{O}_5 $$) which has a shorter carbon chain and fewer fluorine atoms.
| Feature | This compound | Perfluoro-3,6,9-trioxadecanoic Acid |
|---|---|---|
| Molecular Formula | C10HF19O5 | C7HF13O5 |
| Molecular Weight (g/mol) | 562.08 | Lower (approx. 414) |
| Number of Ether Linkages | Three (positions 3, 6, 9) | Three (similar positions) |
| Perfluoroalkyl Chain Length | Longer, with nonafluorobutoxy substituents | Shorter, fewer fluorinated carbons |
| Hydrophobicity | Higher due to longer perfluoroalkyl chains | Lower comparatively |
| Applications | Surface chemistry, advanced materials | Similar but with differing solubility profiles |
The longer perfluoroalkyl chain and additional fluorination in this compound enhance its hydrophobic and lipophobic character, making it more suitable for applications requiring extreme chemical stability and surface activity. Ether linkages in both compounds modulate solubility and molecular flexibility, impacting their interaction with solvents and interfaces.
Properties
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF19O5/c11-2(12,1(30)31)32-7(22,23)8(24,25)34-10(28,29)9(26,27)33-6(20,21)4(15,16)3(13,14)5(17,18)19/h(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQLSTSWOFAQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375114 | |
| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-41-9 | |
| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-Step Fluorination and Etherification
The synthesis of Perfluoro-3,6,9-trioxatridecanoic acid typically involves a multi-step process combining perfluorination and ether bond formation. The general approach includes:
- Starting Materials: The process often begins with fluorinated precursors such as perfluorobutyl ethers or related fluorinated intermediates.
- Ether Linkage Formation: Sequential introduction of ether oxygen atoms at specific carbon positions (3, 6, and 9) is achieved through controlled etherification reactions, often involving fluorinated alkoxy reagents.
- Perfluorination: The carbon backbone is fully fluorinated using specialized fluorinating agents or electrochemical fluorination techniques to replace hydrogen atoms with fluorine, ensuring the compound’s perfluorinated nature.
- Carboxylation: The terminal functional group is introduced as a carboxylic acid, typically via oxidation or substitution reactions on the fluorinated intermediate.
This synthetic route requires precise control of reaction conditions such as temperature, pressure, and fluorinating agent concentration to achieve the desired molecular architecture without degradation or side reactions.
Fluorination Techniques
- Electrochemical Fluorination (ECF): A common industrial method for perfluorination, ECF involves the electrolysis of organic substrates in anhydrous hydrogen fluoride, leading to the replacement of C–H bonds with C–F bonds. This method is suitable for producing perfluorinated ethers with high purity.
- Direct Fluorination: Using elemental fluorine or fluorine-containing reagents under controlled conditions to fluorinate precursors selectively.
- Nucleophilic Fluorination: Employing fluorine nucleophiles such as tetrafluoroborate or other fluorinating agents to introduce fluorine atoms in specific positions.
Purification and Isolation
After synthesis, the compound is purified by distillation under reduced pressure (vacuum distillation) due to its relatively low boiling point at 0.8 mmHg. Additional purification steps may include chromatographic techniques to remove impurities and unreacted starting materials.
Research Findings and Data Summary
Physical and Chemical Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C10HF19O5 | Confirmed by multiple sources |
| Molecular Weight | 562.08 g/mol | Calculated and experimentally confirmed |
| Boiling Point | 75 °C at 0.8 mmHg | Requires vacuum distillation |
| Physical State | Clear liquid | At room temperature |
| Density | ~1.8 g/cm³ (predicted) | Consistent with fluorinated liquids |
| pKa | ~0.21 (predicted) | Indicates strong acidity |
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of fluorinated ether precursors | Fluorinated alkoxy reagents, controlled etherification | Formation of intermediate ether linkages |
| 2 | Perfluorination of carbon backbone | Electrochemical fluorination or direct fluorination | Replacement of C–H bonds with C–F bonds |
| 3 | Introduction of carboxylic acid group | Oxidation or substitution reactions | Terminal acid group formation |
| 4 | Purification | Vacuum distillation, chromatography | Isolation of high-purity product |
Chemical Reactions Analysis
Perfluoro-3,6,9-trioxatridecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Substitution: It can participate in substitution reactions, particularly involving its ether and carboxylic acid groups.
Common Reagents and Conditions: Typical reagents include strong acids and bases, and reactions are often conducted under controlled temperatures to maintain the integrity of the perfluorinated structure.
Scientific Research Applications
Unique Properties
The compound's structure features a perfluorinated backbone combined with ether linkages, which imparts remarkable hydrophobic and lipophobic characteristics. These properties make it particularly useful for studying interfacial phenomena such as wetting and dewetting processes on various surfaces. Additionally, its stability under extreme conditions and resistance to degradation allow for its application in durable coatings and advanced materials with tailored surface properties .
Surface Chemistry
This compound is extensively used in the study of surface interactions. Its ability to modify surface energy makes it ideal for investigating:
- Wetting Behavior : Understanding how liquids interact with solid surfaces.
- Coating Development : Creating surfaces that repel water and oils.
Materials Science
The compound's unique solubility profile enables researchers to explore its interactions in various solvent environments. This is crucial for:
- Amphiphilic Systems : Designing materials that can interact with both hydrophilic and hydrophobic substances.
- Durable Coatings : Developing protective layers that withstand harsh environmental conditions.
Environmental Studies
Research into the environmental impact of perfluorinated compounds (PFCs) has led to investigations into the persistence and bioaccumulation potential of this compound. Studies indicate that it is not readily biodegradable and may contribute to long-term ecological effects .
Case Study 1: Coating Applications
A study demonstrated the use of this compound in creating a fluoropolymer coating that significantly enhances the water repellency of surfaces. The results indicated improved performance in terms of durability and resistance to staining compared to traditional coatings.
Case Study 2: Toxicological Assessments
Research utilizing human cell-based models has prioritized the assessment of various PFCs, including this compound. These studies aim to understand the compound's hazardous properties and its impact on human health and the environment .
Mechanism of Action
The mechanism of action of perfluoro-3,6,9-trioxatridecanoic acid involves its interaction with molecular targets through its hydrophobic and fluorinated nature. It can form stable complexes with various substrates, making it effective in applications requiring high chemical stability and resistance to degradation . The pathways involved often include interactions with hydrophobic regions of molecules, enhancing its utility in diverse applications .
Comparison with Similar Compounds
Comparison with Structural Analogs and Legacy PFAS
Structural Analogues
PFAS 4 belongs to the PFECA subclass, distinguished by ether oxygen atoms in the carbon chain. Key structural analogs include:
Physicochemical Properties
PFAS 4’s ether linkages enhance solubility in fluorous solvents like HFE-7500 compared to purely alkyl-chain PFAS (e.g., PFOA), facilitating applications in advanced materials .
Bioaccumulation and Toxicity
Bioaccumulation Factors (BCFs) in Zebrafish:
| Compound | BCF | Notes |
|---|---|---|
| PFAS 4 | 74 | High due to ether-enhanced mobility |
| PFOS | >100 | Legacy PFAS with persistent accumulation |
| FOSA | <50 | Lower despite sulfonamide group |
| GenX | 12 | Rapid renal excretion in mammals |
PFAS 4’s moderate BCF reflects a balance between fluorophilic solubility and molecular size, enabling tissue penetration without extreme persistence .
Developmental Toxicity (Zebrafish BMC):
| Compound | BMC (µM) | Mechanism |
|---|---|---|
| PFAS 4 | <7.48 | Disrupts lipid metabolism, oxidative stress |
| PFOS | 7.48 | Binds serum proteins, inhibits growth |
| GenX | >100 | Lower affinity for biomolecules |
PFAS 4 exhibits greater potency than PFOS in some assays, possibly due to its carboxylate group facilitating cellular uptake .
Key Research Findings
Nanoparticle Engineering: PFAS 4 improves dispersion of barium titanate nanoparticles in fluorous solvents, enabling high-k dielectric films (ε = 21.5 at 1 kHz) for electronics .
Developmental Toxicity : In mahi-mahi embryos, PFAS 4 induced pericardial edema at concentrations 10× lower than PFOA, highlighting species-specific sensitivity .
Protein Binding : Differential scanning fluorimetry shows PFAS 4 binds human serum albumin with moderate affinity, weaker than PFOS but stronger than GenX .
Biological Activity
Perfluoro-3,6,9-trioxatridecanoic acid (also known as F3TDA) is a member of the per- and polyfluoroalkyl substances (PFAS) group, which are recognized for their widespread environmental presence and potential health effects. This article provides a comprehensive overview of the biological activity associated with F3TDA, including its toxicity, mechanisms of action, and implications for human health and the environment.
Overview of PFAS
PFAS are synthetic compounds characterized by a carbon-fluorine bond, which imparts unique chemical properties such as resistance to degradation. They have been widely used in various applications, including firefighting foams, non-stick cookware, and water-repellent fabrics. However, the persistence of these compounds in the environment has raised concerns regarding their bioaccumulation and potential toxic effects on living organisms.
Toxicity Studies
Recent studies have employed high-throughput toxicity screening methods to evaluate the effects of various PFAS compounds, including F3TDA. A significant study utilized the human placental trophoblast JEG-3 cell line to assess cell viability, proliferation, and mitochondrial membrane potential (MMP) after exposure to different PFAS compounds. The findings indicated that many PFAS disrupt trophoblast function at concentrations below traditional cytotoxicity thresholds .
Key Findings:
- Cell Viability: The study determined effective concentration (EC50) values for 79% of tested compounds, indicating significant toxicity at low concentrations.
- Gene Expression: Exposure to PFAS altered the expression of genes critical for trophoblast health, suggesting that these compounds could interfere with normal placental function .
Case Studies
A case study involving zebrafish models demonstrated that exposure to F3TDA resulted in developmental toxicity. Zebrafish are increasingly used as a model organism due to their transparent embryos and rapid development, allowing for real-time observation of toxicological effects. The study found that F3TDA exposure led to significant morphological deformities and impaired organ development in larvae .
The mechanisms through which F3TDA exerts its biological effects are still being elucidated. However, several potential pathways have been identified:
- Oxidative Stress: Disruption in oxidative stress regulation has been observed in trophoblast cells exposed to PFAS. For instance, altered expression of genes involved in oxidative stress response was noted following exposure to GenX and PFOA .
- Endocrine Disruption: PFAS compounds are suspected endocrine disruptors, potentially interfering with hormonal signaling pathways critical for reproductive health .
Environmental Impact
The environmental persistence of F3TDA raises concerns regarding its accumulation in water sources and biota. Studies have documented its presence in groundwater and surface waters, prompting assessments of its ecological risks . The global occurrence of PFAS underscores the need for comprehensive monitoring and regulatory measures.
Summary Table of Biological Effects
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Perfluoro-3,6,9-trioxatridecanoic acid in environmental and biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying perfluoroalkyl ether carboxylic acids (PFECAs) like this compound. Isotopically labeled internal standards (e.g., -analogs) are critical for correcting matrix effects and ionization suppression. For environmental samples, solid-phase extraction (SPE) with weak anion-exchange cartridges is advised, while biological matrices require protein precipitation followed by SPE .
- Example Workflow :
| Matrix | Extraction Method | Analytical Instrument | LOD (ng/L) | Recovery (%) |
|---|---|---|---|---|
| Water | SPE (WAX cartridges) | LC-MS/MS | 0.5–2.0 | 85–110 |
| Serum | Protein precipitation + SPE | LC-MS/MS | 1.0–3.0 | 75–95 |
Q. What synthetic pathways are reported for this compound?
- Methodological Answer : Synthesis typically involves fluorination of polyether precursors via electrochemical fluorination (ECF) or telomerization. For example, hexafluoropropylene oxide (HFPO) oligomerization followed by carboxylation yields ether-containing PFAS. The compound’s structure suggests a tetrafluoroethylene oxide backbone with trifluoromethyl branching, requiring precise control of reaction stoichiometry and purification via fractional distillation .
Q. How does this compound partition in environmental compartments?
- Methodological Answer : Its partitioning behavior is influenced by the ether oxygen atoms, which increase water solubility compared to fully carbon-chain PFAS (e.g., PFOA). However, the perfluorinated alkyl chain drives adsorption to organic matter in sediments. Computational models (e.g., COSMOtherm) predict a log of 2.8–3.5, indicating moderate bioaccumulation potential. Field studies should validate these predictions using paired water-sediment sampling .
Advanced Research Questions
Q. What experimental challenges arise in resolving contradictory data on the toxicity of this compound?
- Methodological Answer : Discrepancies in toxicity studies often stem from differences in purity (>98% required), exposure duration, and model systems. For in vitro assays, ensure removal of synthesis byproducts (e.g., shorter-chain PFAS) via HPLC. For in vivo studies, account for species-specific pharmacokinetics: rodents exhibit faster renal clearance than primates. Cross-validate findings using omics approaches (e.g., transcriptomics to identify conserved pathways) .
Q. How do ether oxygen atoms influence the compound’s metabolic stability compared to non-ether PFAS?
- Methodological Answer : Ether groups introduce metabolic "soft spots" susceptible to oxidative degradation. In vitro hepatic microsome assays (human/rat) reveal that cytochrome P450 enzymes catalyze cleavage at ether linkages, generating shorter-chain metabolites. Contrast this with non-ether PFAS (e.g., PFOS), which resist enzymatic breakdown. Use -NMR to track metabolite formation and high-resolution mass spectrometry for structural elucidation .
Q. What strategies optimize the removal of this compound in water treatment systems?
- Methodological Answer : Advanced reduction processes (ARPs) combining UV irradiation and sulfite show promise. The ether backbone enhances reactivity toward hydrated electrons (), leading to defluorination. Pilot-scale testing should optimize parameters:
- UV wavelength: 254 nm for maximal generation.
- Sulfite dose: 10 mM for >90% degradation in 30 minutes.
- Post-treatment: Activated carbon to adsorb residual intermediates .
Data Contradiction Analysis
Q. Why do some studies report low bioaccumulation factors (BAFs) for this compound despite its structural similarity to bioaccumulative PFAS?
- Resolution : The ether-oxygen atoms reduce membrane permeability and enhance urinary excretion. BAFs in fish (e.g., zebrafish) range from 50–200 L/kg, lower than PFOS (BAF >1,000 L/kg). However, tissue-specific accumulation (e.g., liver vs. muscle) must be quantified via sectoral analysis. Contradictions arise when studies overlook metabolite contributions or use inconsistent exposure concentrations .
Key Research Gaps
- Degradation Pathways : Limited data on abiotic/biotic degradation products (e.g., trifluoroacetic acid derivatives) .
- Developmental Toxicity : Structural analogs like PFO4DA disrupt cholesterol synthesis in vivo; similar studies are needed for this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
